![molecular formula C9H9BrN2O B1289534 2-(6-Bromo-1H-indazol-1-yl)ethanol CAS No. 281204-67-9](/img/structure/B1289534.png)
2-(6-Bromo-1H-indazol-1-yl)ethanol
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Overview
Description
Synthesis Analysis
The synthesis of indazole derivatives, which includes “2-(6-Bromo-1H-indazol-1-yl)ethanol”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “2-(6-Bromo-1H-indazol-1-yl)ethanol” includes a bromine atom attached to the 6th position of the indazole ring. The ethanol group is attached to the 2nd position of the indazole ring .Physical And Chemical Properties Analysis
“2-(6-Bromo-1H-indazol-1-yl)ethanol” is a solid at room temperature .Scientific Research Applications
Anticancer Applications
2-(6-Bromo-1H-indazol-1-yl)ethanol: has shown promise in anticancer research due to its indazole moiety, which is a core structure in many pharmacologically active compounds. Indazole derivatives have been studied for their potential to inhibit tumor cell proliferation and could be used in the development of new anticancer drugs .
Mechanism of Action
Target of Action
It is known that indazole-containing compounds, which include 2-(6-bromo-1h-indazol-1-yl)ethanol, have a wide variety of medicinal applications . They are known to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole-containing compounds are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit or modulate the activity of kinases, leading to alterations in cell cycle progression and cell volume regulation .
Biochemical Pathways
Given the known targets of indazole-containing compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the known actions of indazole-containing compounds, it can be inferred that this compound may lead to alterations in cell cycle progression and cell volume regulation .
properties
IUPAC Name |
2-(6-bromoindazol-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-8-2-1-7-6-11-12(3-4-13)9(7)5-8/h1-2,5-6,13H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQPFOGIAUHFRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N(N=C2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-1H-indazol-1-yl)ethanol |
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